1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Research has explored the synthesis of complex heterocyclic compounds, where derivatives similar to 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one serve as key intermediates or final products. These compounds are synthesized via various methods, including condensation reactions and transformations of precursors with specific functional groups, leading to the formation of fused benzodiazepines, diazepines, and other related heterocycles. Such studies often involve detailed structural elucidation through spectral characterization and crystallography, providing insights into their molecular geometries and potential for further chemical modifications (Khodairy, 2005), (Ahumada et al., 2016).
Antimicrobial and Antitumor Activity
Compounds structurally related to this compound have been investigated for their biological activities. Research demonstrates that such compounds exhibit significant antimicrobial properties, with some showing activity against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis. Additionally, derivatives have been studied for their potential antitumor activities, indicating their relevance in developing new therapeutic agents (Gomha et al., 2018), (Tehranchian et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S2/c13-12(14,15)8-11(17)16-4-3-10(9-2-1-6-20-9)21(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRRVBFOLZXEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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